N-(2,4-difluorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide -

N-(2,4-difluorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4513243
CAS Number:
Molecular Formula: C18H13F2N7O
Molecular Weight: 381.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazole derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. These compounds have garnered significant attention in medicinal chemistry for their diverse biological activities, including their potential as cannabinoid receptor ligands. [] Cannabinoid receptors are G protein-coupled receptors that are involved in a variety of physiological processes, including pain perception, appetite, mood, and memory. [] Compounds that interact with cannabinoid receptors, such as certain pyrazole derivatives, are being investigated for their potential therapeutic applications in various disease states. []

Synthesis Analysis

The synthesis of pyrazole derivatives often involves a condensation reaction between a hydrazine derivative and a β-dicarbonyl compound or their synthetic equivalents. [] For example, the biarylpyrazole derivative N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) was synthesized through a series of reactions starting from a substituted acetophenone. [] The acetophenone was first converted to a β-ketoester, which then reacted with a hydrazine derivative to form the pyrazole ring. [] Subsequent modifications of the pyrazole ring, including the introduction of the carboxamide moiety and the 2,4-dichlorophenyl substituent, yielded the final compound. [] Specific details regarding the synthesis of "N-(2,4-difluorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide" are not available from the provided literature.

Molecular Structure Analysis

Pyrazole derivatives exhibit structural diversity, with variations in the substituents attached to the pyrazole ring influencing their pharmacological properties. [] The presence of specific functional groups, such as a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position, has been shown to be crucial for potent and selective brain cannabinoid CB1 receptor antagonistic activity. [] Molecular modeling studies have been employed to further analyze the structure-activity relationships of pyrazole derivatives, providing insights into their binding interactions with cannabinoid receptors. [] For the specific compound "N-(2,4-difluorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide," molecular structure analysis would involve examining the arrangement of atoms and bonds, including bond lengths, bond angles, and dihedral angles. Computational methods such as density functional theory or molecular mechanics calculations could be used to predict its three-dimensional structure and conformational preferences.

Mechanism of Action

Pyrazole derivatives have been shown to interact with cannabinoid receptors, specifically the CB1 receptor subtype, as antagonists or inverse agonists. [, ] Antagonists block the binding of endogenous cannabinoids to the receptor, preventing their effects, while inverse agonists bind to the receptor and reduce its basal activity. [, ] The mechanism of action of pyrazole derivatives as cannabinoid receptor ligands involves binding to the receptor's active site, thereby inhibiting the activation of downstream signaling pathways. [, ] For instance, SR141716A (rimonabant) has been shown to antagonize the inhibitory effects of the cannabinoid agonist CP55,940 [(1R,3R,4R)-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-4-(3-hydroxypropyl)cyclohexan-1-ol] on both the mouse vas deferens contractions and forskolin-stimulated adenylyl cyclase activity in cell lines expressing the human CB1 receptor. [] Understanding the mechanism of action of "N-(2,4-difluorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide" would require investigating its specific interactions with cannabinoid receptors and its effects on downstream signaling pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives vary depending on their substituents and functional groups. [] These properties can include melting point, boiling point, solubility, pKa, and lipophilicity. [] Understanding these properties is essential for assessing their stability, bioavailability, and potential for therapeutic use. [] Specific details regarding the physical and chemical properties of "N-(2,4-difluorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide" are not available from the provided literature.

Applications

CB1 Receptor Antagonists: Pyrazole derivatives, particularly those with specific structural features, have demonstrated potent and selective antagonist activity at the CB1 receptor. [] These compounds have shown potential therapeutic applications in various areas, including:

  • Substance Abuse: CB1 receptor antagonists have been investigated for their potential to reduce drug-seeking behavior and relapse in individuals with substance use disorders. [] Studies have shown that these compounds can attenuate the rewarding effects of drugs such as nicotine, alcohol, and heroin. [, ]

CB2 Receptor Ligands: While the provided literature focuses mainly on CB1 receptor antagonists, pyrazole derivatives have also been explored for their potential as CB2 receptor ligands. [] The CB2 receptor is primarily expressed in immune cells and is involved in modulating inflammatory responses. [, ] CB2 receptor agonists have shown promise in preclinical models of pain and inflammation, suggesting their potential as therapeutic agents for inflammatory diseases. [, ]

N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-N'-(4-substituted phenyl)-3(2H,4H)-1,2,4-triazolones (1,2)

Compound Description: These compounds are a series of optically active antifungal azoles. They were synthesized from the triflate derivative of (1S)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol by an SN2 displacement reaction with the anion of a triazolone, followed by a ring-opening reaction with 1H-1,2,4-triazole. They exhibited potent antifungal activities both in vitro and in vivo. []

Relevance: These compounds, like N-(2,4-difluorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, share the 2,4-difluorophenyl moiety. Additionally, both sets of compounds contain azole rings, specifically a triazole in the related compounds and a pyrazole in the target compound. These structural similarities place them in the same broad category of azole-containing compounds. []

N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-N'-(4-substituted phenyl)-5(1H,4H)-tetrazolones (3)

Compound Description: This series of optically active antifungal azoles is analogous to the previously mentioned triazolone derivatives, differing only in the replacement of the triazolone ring with a tetrazolone ring. These compounds were also synthesized from the same triflate derivative of (1S)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol, but reacted with the anion of a tetrazolone instead. They also displayed potent antifungal activities both in vitro and in vivo. []

Relevance: These compounds share the 2,4-difluorophenyl and triazole moieties with N-(2,4-difluorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide. The presence of the tetrazolone ring, while structurally distinct from the pyrazole ring in the target compound, still places them within a similar chemical space, as both are five-membered heterocycles containing multiple nitrogen atoms. []

Rimonabant (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide)

Compound Description: Rimonabant is a well-known inverse agonist of the type-1 cannabinoid receptor (CB1), once used as an anti-obesity drug. [] It is a biarylpyrazole derivative that exhibits high affinity and selectivity for the CB1 receptor. [] Rimonabant has been extensively studied for its pharmacological effects, including appetite suppression, weight loss, and potential therapeutic applications in various conditions. [, , , , , , , , , , , , , , , , , ]

Relevance: Rimonabant and N-(2,4-difluorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide belong to the same class of 1,5-diarylpyrazole-3-carboxamides. They share a common pyrazole core substituted at positions 1, 3, and 5. Although the substituents on the pyrazole ring differ, the overall structural similarity is significant, making rimonabant a key related compound for understanding the structure-activity relationships within this chemical class. []

1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n)

Compound Description: This compound was synthesized as part of a study to develop radioligands for imaging brain CB1 receptors. It exhibited high affinity and selectivity for binding to CB1 receptors (Ki = 15.7 nM). []

Relevance: Similar to N-(2,4-difluorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, this compound belongs to the 1,5-diarylpyrazole-3-carboxamide class and shares a core pyrazole ring with substituents at positions 1, 3, and 5. While the specific substituents differ, the shared scaffold and pharmacological activity directed toward the CB1 receptor make it a relevant structural analog for comparison. []

1-(2-bromophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9m)

Compound Description: This pyrazole derivative, synthesized along with 9n, was also intended as a potential radioligand for imaging brain CB1 receptors. Although it showed good affinity for CB1 receptors (Ki = 62 nM), it exhibited even higher affinity for the structurally unrelated 18 kDa translocator protein (TSPO) (Ki = 29 nM). []

Relevance: This compound shares the same core pyrazole scaffold as N-(2,4-difluorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, with substituents at positions 1, 3, and 5. Despite the difference in target specificity, the structural similarities and their exploration as potential radioligands highlight the versatility of this pyrazole framework for developing bioactive compounds. []

SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor, displaying nanomolar affinity for both rat brain and human CB1 recombinant receptors. [, ] It is a biarylpyrazole derivative with low affinity for CB2 receptors and no affinity for over 100 other targets investigated. SR147778 antagonizes various pharmacological effects induced by cannabinoid agonists and can reduce ethanol or sucrose consumption and food intake in animal models. [, ]

Relevance: SR147778 is closely related to N-(2,4-difluorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide as both are part of the 1,5-diarylpyrazole-3-carboxamide family, featuring a central pyrazole ring with substituents at positions 1, 3, and 5. Although they differ in their specific 1- and 5-aryl substituents, the shared scaffold and potent CB1 receptor antagonism make SR147778 a valuable comparative compound for understanding the structure-activity relationships of this chemical class. [, ]

Properties

Product Name

N-(2,4-difluorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

IUPAC Name

N-(2,4-difluorophenyl)-1-[(5-phenyltetrazol-2-yl)methyl]pyrazole-3-carboxamide

Molecular Formula

C18H13F2N7O

Molecular Weight

381.3 g/mol

InChI

InChI=1S/C18H13F2N7O/c19-13-6-7-15(14(20)10-13)21-18(28)16-8-9-26(23-16)11-27-24-17(22-25-27)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,28)

InChI Key

PGSCYTKOCQENNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CN3C=CC(=N3)C(=O)NC4=C(C=C(C=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.